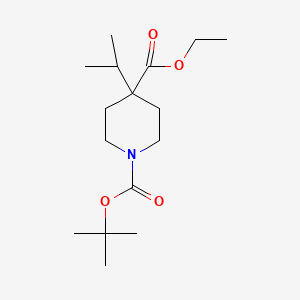

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Overview

Description

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (EIPC) is a synthetic organic compound commonly used in scientific research. It is an alkyl ester of piperidine-4-carboxylic acid and isopropanol. EIPC is a colorless, clear liquid at room temperature that is soluble in most organic solvents. It is a versatile compound that can be used in a variety of applications, including in the synthesis of pharmaceuticals, in the development of new materials, and in biochemical and physiological studies.

Scientific Research Applications

Anticancer Activity

A study conducted by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesized compounds showed promising anticancer activity, suggesting potential therapeutic applications in cancer treatment (Rehman et al., 2018).

Crystal Structures

Research by Raghuvarman et al. (2014) explored the crystal structures of derivatives of piperidin-4-ylidene amino phenyl carbonate, highlighting the differences in conformation and potential implications for molecular design and pharmaceutical applications (Raghuvarman et al., 2014).

Synthetic Methodology

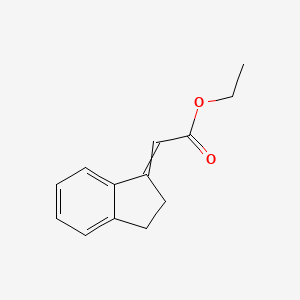

A publication by Kimura et al. (2002) presented a synthetic method for preparing α,β-didehydroamino acid derivatives via a Wittig-type reaction, utilizing ethyl N-Boc- and N-Z-α-tosylglycinates, demonstrating the versatility of piperidine derivatives in synthetic organic chemistry (Kimura et al., 2002).

Polymer Chemistry

Research by Jing et al. (2019) investigated the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety, revealing insights into the degradation behavior of these polymers and their potential applications in materials science (Jing et al., 2019).

Mechanism of Action

Mode of Action

Many piperidine derivatives exert their effects by modulating the activity of their target receptors .

Biochemical Pathways

Without specific information on Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, it’s difficult to say which biochemical pathways it might affect. Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

In general, the pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-propan-2-ylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)8-10-17(11-9-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRWQCIHFRCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693904 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1022128-75-1 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

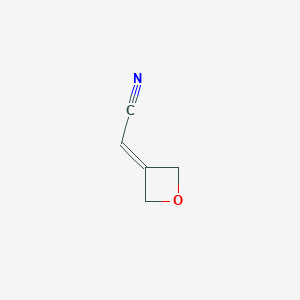

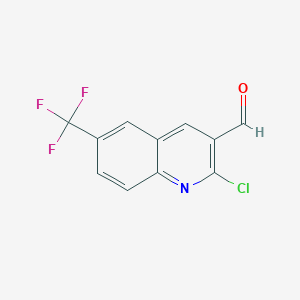

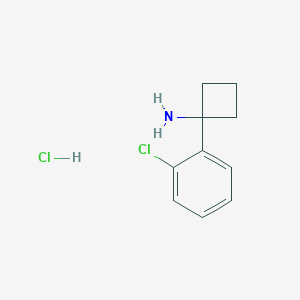

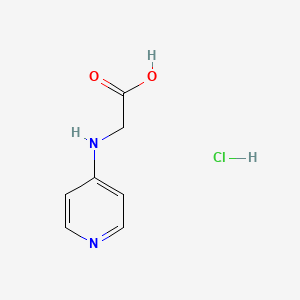

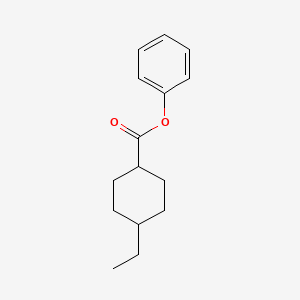

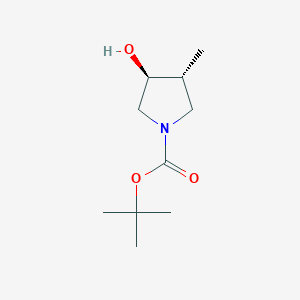

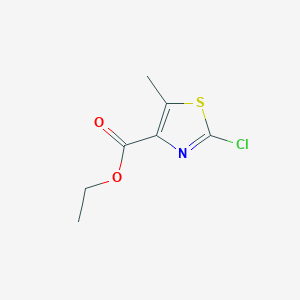

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)